molecular formula C15H23N5O2S B2599964 N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 876691-76-8

N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2599964
CAS No.: 876691-76-8
M. Wt: 337.44
InChI Key: YBDVGNXNGYOUNF-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole ring with two carbon and three nitrogen atoms . These compounds are capable of binding in biological systems with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often involve a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

Scientific Research Applications

Structural and Chemical Analysis

  • A study on a closely related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl) acetamide, detailed its crystal structure, showcasing the importance of sulfonamides in antibacterial agents due to their low cost, low toxicity, and high activity against bacterial diseases. This research underscores the potential of structural analogs in enhancing antibacterial properties (Xiao-Qing Cai et al., 2009).

Antimicrobial Applications

  • Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized for use as antimicrobial agents. The study aimed to create heterocyclic compounds incorporating the sulfamoyl moiety, indicating the broad potential of compounds with similar structures in fighting bacterial and fungal infections (E. Darwish et al., 2014).

Potential Antiviral and Antitumor Applications

  • A synthesis and evaluation study of new thiazolidin-4-one derivatives as potential antimicrobial agents, including their activity against various bacteria and fungi, suggests a wider application range for compounds with similar chemical structures (Bhushan A. Baviskar et al., 2013).
  • Another research focused on the synthesis and in vitro study of antiviral and virucidal activity of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. Some derivatives showed potential in reducing viral replication, indicating the compound's structure could be tailored for antiviral applications (M. Wujec et al., 2011).

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety of 1,2,4-triazole derivatives is evaluated on normal cell lines and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent 1,2,4-triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . They are widely studied due to their safety profile and high therapeutic index .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-3-9-20-13(22)17-18-14(20)23-10-12(21)19(2)15(11-16)7-5-4-6-8-15/h3-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDVGNXNGYOUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)NN=C1SCC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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